molecular formula C5H6O2S B1347192 2H-Thiopyran-3,5(4H,6H)-dione CAS No. 6881-49-8

2H-Thiopyran-3,5(4H,6H)-dione

Cat. No. B1347192
CAS RN: 6881-49-8
M. Wt: 130.17 g/mol
InChI Key: VDHPFHUCOPGRLS-UHFFFAOYSA-N
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Description

2H-Thiopyran-3,5(4H,6H)-dione, also known as thiopyran-3,5-dione, is a heterocyclic organic compound with a sulfur-containing ring structure. This compound is a colorless solid with a melting point of around 100 °C. It is a versatile building block used in the synthesis of various compounds, including drugs, dyes, and fragrances. In addition, it has been used in scientific research applications due to its unique properties, such as its ability to act as a ligand for metal ions.

Scientific Research Applications

Synthesis and Derivative Formation

  • 2H-thiopyran-3,5(4H,6H)-dione has been synthesized through acylation with acetyl chloride or propionyl chloride, leading to 4-acyl derivatives. Oxidation and reaction with amines like pyrrolidine and p-anisidine result in 4-aminomethylene derivatives (Zheldakova et al., 2003).

Reactions with Dinucleophiles

  • The compound reacts with dinucleophiles like N,N-dimethylformamide dimethyl acetal to produce derivatives such as 4-dimethylaminomethylene-2H-thiopyran-3,5(4H,6H)dione. Further reactions with aliphatic and aromatic hydrazines, hydroxylamine hydrochloride, amidines, and guanidines yield various heterocyclic compounds (Menozzi et al., 1984).

Photocolouration Studies

  • 2H-thiopyran-3,5(4H,6H)-dione derivatives exhibit unique photocolouration properties. Derivatives like 2,4,4,6-tetraphenyl-4H-thiopyrans show blue or green UV-photocolouration, influenced by substituents. This has applications in photochromic materials (Kroulík et al., 1998).

Combinatorial Synthesis

  • Novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives were synthesized using 2H-thiopyran-3,5(4H,6H)-dione in solvent-free conditions. This demonstrates its utility in efficient, high-yield combinatorial chemistry (Shen et al., 2013).

Novel Ring Systems

  • 2H-thiopyran-3,5(4H,6H)-dione is also used to synthesize new ring systems. For example, benzo[f]thiopyrano[3,4-b]quinolin-11(8H)-one derivatives are synthesized through a reaction involving 2H-thiopyran-3,5(4H,6H)-dione, demonstrating its potential in creating diverse heterocyclic compounds (Yu et al., 2014).

properties

IUPAC Name

thiane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O2S/c6-4-1-5(7)3-8-2-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHPFHUCOPGRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315278
Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10315278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Thiopyran-3,5(4H,6H)-dione

CAS RN

6881-49-8
Record name 6881-49-8
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Record name 2H-Thiopyran-3,5(4H,6H)-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thiane-3,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
TA Zheldakova, MV Budnikova, IL Rubinova… - Russian journal of …, 2003 - Springer
Acylation of 2H-thiopyran-3,5(4H,6H)-dione and 2-methyl-2H-thiopyran-3,5(4H,6H)-dione with acetyl chloride or propionyl chloride afforded the corresponding 4-acyl-2H-thiopyran-3,5(…
Number of citations: 4 link.springer.com
CS Yao, CH Wang, B Jiang, SJ Tu - Journal of Combinatorial …, 2010 - ACS Publications
A simple and efficient method for the combinatorial synthesis of highly substituted thiopyrano[3,4-b]pyridin-5(4H)-one, thiopyrano[3,4-b]quinoline-4,6(3H,5H)-dione, dithiopyrano[3,4-b:4…
Number of citations: 18 pubs.acs.org
G Menozzi, L Mosti, P Schenone - Journal of heterocyclic …, 1984 - Wiley Online Library
The reaction of 2H‐thiopyran‐3,5(4H,6H)‐dione with N,N‐dimethylformamide dimethyl acetal gave in good yield 4‐dimethylaminomethylene‐2H‐thiopyran‐3,5(4H,6H)dione (II), which …
Number of citations: 16 onlinelibrary.wiley.com
S Shen, H Zhang, C Yu, C Yao, T Li, B Qin, J Lu… - Research on Chemical …, 2013 - Springer
A series of novel tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidine derivatives were synthesized by reaction of aryl aldehyde, 2H-thiopyran-3,5(4H,6H)-dione, and 5-aminotetrazole under …
Number of citations: 8 link.springer.com
S Shen, H Zhang, W Yang, C Yu… - Chinese Journal of …, 2011 - Wiley Online Library
A series of novel fused tetracyclic benzo[4,5]imidazo[1,2‐a]thiopyrano[3,4‐d]pyrimidin‐4(3H)‐one derivatives were synthesized via the reaction of aryl aldehyde, 2H‐thiopyran‐3,5(4H,…
Number of citations: 6 onlinelibrary.wiley.com
C Yu, H Zhang, C Yao, T Li, B Qin… - Journal of Heterocyclic …, 2014 - Wiley Online Library
A series of novel benzo[f]thiopyrano[3,4‐b]quinolin‐11(8H)‐one derivatives were synthesized via the reaction of aryl aldehyde, 2H‐thiopyran‐3,5(4H,6H)‐dione, and β‐naphthylamine …
Number of citations: 6 onlinelibrary.wiley.com
WA Carroll, KA Agrios, RJ Altenbach… - Journal of medicinal …, 2004 - ACS Publications
Structure−activity relationships were investigated on a novel series of tricyclic dihydropyridine-containing K ATP openers. This diverse group of analogues, comprising a variety of …
Number of citations: 50 pubs.acs.org
L Lin, G Lin, Q Zhou, RAD Bathgate, GQ Gong… - Bioorganic …, 2021 - Elsevier
Relaxin family peptide receptors (RXFPs) are the potential therapeutic targets for neurological, cardiovascular, and metabolic indications. Among them, RXFP3 and RXFP4 (formerly …
Number of citations: 8 www.sciencedirect.com
MA Varzaneh, HR Memarian, HA Rudbari… - Australian Journal of …, 2022 - CSIRO Publishing
CSIRO PUBLISHING | Australian Journal of Chemistry Register Login CSIRO Publishing Home Books Journals LEARNING Blog Australian Journal of Chemistry Australian Journal of …
Number of citations: 3 www.publish.csiro.au
C Yao, C Wang, B Jiang, X Feng, C Yu, T Li… - Bioorganic & Medicinal …, 2010 - Elsevier
A series of novel 4-aryl-thiopyrano[3,4-b]pyran-5-one derivatives were synthesized through an efficient one-pot three-component reaction under solvent-free conditions. This work …
Number of citations: 7 www.sciencedirect.com

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